molecular formula C12H16Cl2N2 B6276666 methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride CAS No. 2763759-90-4

methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride

Cat. No.: B6276666
CAS No.: 2763759-90-4
M. Wt: 259.2
InChI Key:
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Description

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride typically involves the alkylation of 2-methylquinoline with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium hydride, to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition can result in the disruption of cellular processes and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methyl and amine groups.

    2-Methylquinoline: Similar to the parent compound but with a methyl group at the 2-position.

    4-Aminoquinoline: Contains an amino group at the 4-position instead of the methyl[(2-methylquinolin-4-yl)methyl]amine group.

Uniqueness

Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amine groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride involves the reaction of 2-methylquinoline with formaldehyde and methylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylquinoline", "formaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylquinoline is reacted with formaldehyde and methylamine in the presence of a catalyst to form the intermediate, methyl[(2-methylquinolin-4-yl)methyl]amine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride." ] }

CAS No.

2763759-90-4

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.2

Purity

0

Origin of Product

United States

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